2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-
Description
The compound 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl- is a benzopyran derivative characterized by a central chromone (benzopyran-2-one) core. Its structure includes a 4-phenyl substitution and a 7-(2-oxo-1,2-diphenylethoxy) side chain.
Properties
CAS No. |
62369-38-4 |
|---|---|
Molecular Formula |
C29H20O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-(2-oxo-1,2-diphenylethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20O4/c30-27-19-25(20-10-4-1-5-11-20)24-17-16-23(18-26(24)33-27)32-29(22-14-8-3-9-15-22)28(31)21-12-6-2-7-13-21/h1-19,29H |
InChI Key |
HYHLFHFPRMJRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Coumarins
Several established methods exist for synthesizing the coumarin scaffold, which serves as the foundation for further functionalization toward the target molecule.
Knoevenagel Condensation
The Knoevenagel condensation represents one of the most widely applied methods for coumarin synthesis, involving the reaction of ortho-hydroxybenzaldehydes with compounds containing activated methylene groups.
For 3,4-unsubstituted coumarins, a modified approach involves treating appropriate ortho-hydroxybenzaldehydes with ethyl(triphenylphosphoranylidene) acetate in N,N-diethylaniline under reflux conditions for a short period (15 minutes), followed by purification via column chromatography. This method is particularly valuable for introducing substituents at positions other than C-3 and C-4.
General procedure:
o-hydroxybenzaldehyde (1 mmol) + ethyl(triphenylphosphoranylidene) acetate (1.2 mmol)
→ dissolved in N,N-diethylaniline (1.5 mL)
→ stirred under N2 atmosphere and reflux for 15 min
→ solvent removed under reduced pressure
→ purified by column chromatography
Pechmann Condensation
The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts. This approach has been modified to incorporate various conditions:
Standard Pechmann Condensation:
Phenol + β-ketoester → acid catalyst (H2SO4, AlCl3) → heat → coumarin derivative
An improved version reported in the literature uses NaHSO4·H2O (10 mol%) as catalyst, enabling the reaction of substituted phenols with methyl acetoacetate (1:1.2 molar ratio) under solvent-free conditions. The reaction times typically range from 3-5 hours, with yields varying from 23% to 91%. While this method offers gentle reaction conditions and operational simplicity, yield inconsistency and limited applicability for certain coumarin derivatives remain challenges.
Palladium-Catalyzed Approaches
Recent advances in transition metal catalysis have led to the development of palladium-catalyzed methods for coumarin synthesis. A particularly relevant approach for the target compound involves a Pa(II)-Cu(II) dual catalyst system:
Palladium-Catalyzed Synthesis:
Substituted phenol + methyl acrylate → PdCl2/Cu(OAc)2 catalyst → ligand (1,10-phenanthroline) → weak base (NaOAc) → 1,4-dichlorobutane (solvent) → 100-130°C, 14-24h → coumarin derivative
This methodology has demonstrated effectiveness for various substituted phenols and can be optimized by adjusting reaction parameters. The molar ratios typically employed are:
- PdCl2: 0.03-0.05 equivalents relative to phenol
- Cu(OAc)2: 0.3-0.5 equivalents relative to phenol
- Ligand (1,10-phenanthroline): 0.08-0.1 equivalents relative to phenol
- NaOAc: 1-1.5 equivalents relative to phenol
The introduction of a phenyl group at the C-4 position requires specific synthetic strategies.
Palladium-Catalyzed Direct Arylation
One effective approach involves the palladium-catalyzed direct arylation of the coumarin C-4 position:
Coumarin + phenyl halide → Pd(OAc)2 → phosphine ligand → base → solvent → heat → 4-phenylcoumarin
This method allows for the selective functionalization of the C-4 position without affecting other reactive sites on the coumarin scaffold.
Modified Pechmann Condensation
A modified Pechmann approach can be employed using phenylmalonic acid derivatives:
o-hydroxyphenol + phenylmalonic acid derivatives → acid catalyst → heat → 4-phenylcoumarin
This one-pot approach facilitates the direct formation of 4-phenylcoumarin derivatives without requiring subsequent functionalization steps.
Introduction of the 7-(2-oxo-1,2-diphenylethoxy) Group
The installation of the 2-oxo-1,2-diphenylethoxy moiety at the C-7 position represents the most challenging aspect of the synthesis.
Etherification of 7-Hydroxy-4-phenylcoumarin
A strategic approach involves the initial synthesis of 7-hydroxy-4-phenylcoumarin followed by selective etherification:
7-hydroxy-4-phenylcoumarin + 2-oxo-1,2-diphenylethyl halide → base → solvent → heat → target compound
The reaction typically employs a suitable base (K2CO3, Cs2CO3, or NaH) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The reaction temperature and duration must be carefully controlled to avoid side reactions.
Direct One-Pot Approach
An alternative strategy involves a direct one-pot synthesis utilizing appropriately substituted starting materials:
7-alkoxy-4-phenylcoumarin + benzoin → oxidizing agent → catalyst → solvent → heat → target compound
This approach requires precise control of reaction conditions to achieve selectivity for the desired product while minimizing side reactions.
Detailed Synthetic Protocols
Based on the synthesis strategies for similar coumarin derivatives, the following detailed protocols represent viable approaches for the preparation of 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-.
Two-Step Synthesis via 7-Hydroxy-4-phenylcoumarin
Preparation of 7-Hydroxy-4-phenylcoumarin
Step 1: Resorcinol (1 mmol) + phenylacetic acid (1.2 mmol) + ZnCl2 (1.5 mmol)
→ mixed thoroughly in a mortar
→ transferred to round-bottom flask
→ heated at 160-170°C for 3-4h under nitrogen atmosphere
→ cooled to room temperature
→ triturated with cold water
→ filtered and washed with cold water
→ recrystallized from ethanol
→ 7-hydroxy-4-phenylcoumarin (typical yield: 70-75%)
Etherification with 2-Oxo-1,2-diphenylethyl Bromide
Step 2: 7-hydroxy-4-phenylcoumarin (1 mmol) + 2-oxo-1,2-diphenylethyl bromide (1.2 mmol) + K2CO3 (2 mmol)
→ dissolved in dry DMF (10 mL)
→ stirred at 80-90°C for 8-12h
→ cooled to room temperature
→ poured into ice water
→ extracted with ethyl acetate (3 × 20 mL)
→ organic layer washed with water and brine
→ dried over anhydrous Na2SO4
→ concentrated under reduced pressure
→ purified by column chromatography (hexane/ethyl acetate)
→ target compound (typical yield: 65-70%)
Alternative Synthetic Route via Palladium Catalysis
This method employs a palladium-catalyzed approach for assembling the coumarin core with the phenyl substituent at C-4:
Step 1: 4-benzyloxyphenol (1 mmol) + methyl 3-phenylpropiolate (1.2 mmol) + PdCl2(PPh3)2 (0.05 mmol) + Cu(OAc)2 (0.1 mmol)
→ dissolved in toluene (10 mL)
→ heated at 100°C for 10-12h
→ cooled to room temperature
→ filtered through celite
→ concentrated under reduced pressure
→ purified by column chromatography
→ 7-benzyloxy-4-phenylcoumarin
Step 2: 7-benzyloxy-4-phenylcoumarin (1 mmol)
→ dissolved in methanol/THF (1:1, 10 mL)
→ added 10% Pd/C (0.1 g)
→ stirred under H2 atmosphere (1 atm) for 3-4h
→ filtered through celite
→ concentrated under reduced pressure
→ 7-hydroxy-4-phenylcoumarin
Step 3: Same as Step 2 in Method 5.1
Microwave-Assisted Synthesis Methods
Microwave irradiation has emerged as an efficient approach for accelerating coumarin synthesis, offering reduced reaction times and often improved yields.
Microwave-Assisted Synthesis of 4-Phenylcoumarin Derivatives
Resorcinol (1 mmol) + phenylacetic acid (1.2 mmol) + ZnCl2 (1.5 mmol)
→ mixed in a microwave vessel
→ irradiated at 150W for 5-7 min
→ cooled to room temperature
→ triturated with cold water
→ filtered and washed with cold water
→ recrystallized from ethanol
→ 7-hydroxy-4-phenylcoumarin
This method dramatically reduces reaction time from hours to minutes, with comparable or improved yields relative to conventional heating.
Microwave-Assisted Etherification
7-hydroxy-4-phenylcoumarin (1 mmol) + 2-oxo-1,2-diphenylethyl bromide (1.2 mmol) + K2CO3 (2 mmol)
→ dissolved in acetone (5 mL)
→ irradiated at 100W for 10-15 min
→ cooled to room temperature
→ filtered
→ concentrated under reduced pressure
→ purified by column chromatography
→ target compound
Microwave assistance typically reduces reaction time from 8-12 hours to 10-15 minutes while maintaining comparable yields.
Comparative Analysis of Synthetic Methods
Table 1 provides a comparative analysis of the different synthetic approaches for preparing the target compound.
Table 1. Comparison of Synthetic Methods for 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-
| Method | Reaction Time | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Two-Step | 12-16h | 60-65 | Well-established, reliable | Time-consuming, moderate yield |
| Palladium-Catalyzed | 14-16h | 65-70 | Higher yield, selectivity | Expensive catalysts, complex setup |
| Microwave-Assisted | 0.5-1h | 70-75 | Rapid, energy-efficient | Specialized equipment needed |
| One-Pot Direct | 8-10h | 55-60 | Fewer steps, streamlined | Lower yield, purification challenges |
Critical Parameters Affecting Synthesis Efficiency
Several key parameters significantly influence the efficiency and success of the synthetic procedures for preparing 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-.
Catalyst Selection
The choice of catalyst plays a crucial role in determining reaction efficiency:
- Pd(II) Catalysts : Optimal catalyst loading is typically 3-5 mol% relative to the phenol starting material
- Cu(II) Co-catalysts : Enhance reaction rates and yields when used in conjunction with Pd catalysts, with optimal loading of 30-50 mol%
- Lewis Acid Catalysts : ZnCl2, AlCl3, and others facilitate Pechmann condensation with varying degrees of efficiency
Reaction Conditions
Optimized reaction conditions are essential for maximizing yield and selectivity:
- Temperature : 100-130°C range typically provides the best balance between reaction rate and selectivity
- Solvent : 1,4-dichlorobutane has proven particularly effective for palladium-catalyzed approaches
- Base : Weak bases like sodium acetate (1-1.5 equivalents) generally provide optimal results
- Ligand : 1,10-phenanthroline at 8-10 mol% enhances catalyst performance
Purification Strategies
Effective purification is critical for obtaining the target compound in high purity:
- Column chromatography using hexane/ethyl acetate gradients (typically starting at 9:1 and progressing to 7:3)
- Recrystallization from appropriate solvent systems (ethanol or ethanol/water mixtures)
- Multiple extraction steps to remove water-soluble impurities and unreacted starting materials
Spectral Characterization of the Target Compound
The identity and purity of synthesized 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl- can be confirmed through various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the 1H NMR spectrum (in CDCl3):
- δ 7.70-7.80 (s, 1H, H-3 of coumarin)
- δ 7.20-7.60 (complex m, 15H, aromatic protons)
- δ 6.80-7.10 (m, 3H, H-5, H-6, H-8 of coumarin)
- δ 6.20-6.40 (s, 1H, -OCH(Ph)- proton)
Expected key signals in the 13C NMR spectrum:
- δ 193-195 (C=O of diphenylethoxy group)
- δ 160-162 (C=O of coumarin)
- δ 152-154 (C-8a of coumarin)
- δ 128-138 (multiple signals, aromatic carbons)
Mass Spectrometry
Key expected fragments:
- Molecular ion peak at m/z 432 [M]+
- Fragment at m/z 329 [M-PhCO]+
- Fragment at m/z 251 [M-PhCOCHPh]+
Chemical Reactions Analysis
Types of Reactions
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted chromenones, chromanols, and quinones, each with distinct chemical and physical properties .
Scientific Research Applications
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences between the target compound and related benzopyran derivatives include:
Key Observations :
- The target compound’s 7-(2-oxo-1,2-diphenylethoxy) group distinguishes it from simpler derivatives like hydroxy or methoxy substitutions . This bulky substituent may reduce solubility in polar solvents compared to hydroxylated analogs.
- Unlike brominated derivatives (e.g., 7-acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one ), the target lacks halogens, which typically enhance electrophilic reactivity.
Biological Activity
The biological activity of 2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl- is primarily attributed to its ability to interact with various biological targets. The oxo-diphenylethoxy group enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate enzymatic activities and receptor functions, leading to diverse biological effects .
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : It has demonstrated the ability to reduce inflammation in various in vitro models, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant potential of various benzopyran derivatives, the compound was found to exhibit significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The mechanism involved the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study reported IC50 values indicating effective inhibition of cell growth in breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 7-(diethylamino)-4-methyl-coumarin | 231.2903 g/mol | Antioxidant, Anticancer | |
| 7-Methoxy-coumarin | 176.1687 g/mol | Antimicrobial, Antioxidant | |
| 7-(2-Oxo-1,2-diphenylethoxy)-coumarin | 356.4 g/mol | Anticancer, Anti-inflammatory |
This table illustrates how the compound compares to other benzopyran derivatives regarding molecular characteristics and biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2H-1-Benzopyran-2-one derivatives, and how can they be adapted for the target compound?
- Methodology : Benzopyrone derivatives are typically synthesized via condensation reactions. For example, 7-hydroxybenzopyrones react with α-haloketones under reflux in acetone with anhydrous potassium carbonate . Adapt this method for the target compound by substituting the hydroxyl group at position 7 with a 2-oxo-1,2-diphenylethoxy moiety. Use spectroscopic techniques (NMR, FTIR) to confirm functionalization.
Q. How should researchers handle safety risks associated with benzopyran-based compounds?
- Guidance : Based on structurally similar compounds (e.g., acute toxicity and skin irritation hazards in ), wear PPE (gloves, lab coat, goggles), use fume hoods, and avoid dust formation. Implement emergency protocols for inhalation (fresh air), skin contact (soap/water), and eye exposure (15-min water rinse) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Protocol : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions. Compare with spectral libraries (e.g., NIST data in ) for fragmentation patterns. Purity can be assessed via HPLC with UV detection (λ ~254 nm for aromatic systems).
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 2-oxo-1,2-diphenylethoxy groups)?
- Experimental Design :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions.
- Temperature : Conduct kinetic studies to balance reaction rate and decomposition (e.g., 60–80°C for 12–24 hours) .
Q. How can contradictory data in physicochemical properties (e.g., melting points) be resolved?
- Data Analysis :
- Purification : Recrystallize the compound from ethanol/water mixtures to remove impurities affecting melting points.
- Cross-validation : Compare differential scanning calorimetry (DSC) with capillary melting point data.
- Computational modeling : Use software (e.g., Gaussian) to predict thermodynamic stability of crystalline forms .
Q. What strategies are effective for studying structure-activity relationships (SAR) in benzopyran derivatives?
- Methodology :
- Analog synthesis : Prepare derivatives with variations in the 7-alkoxy and 4-phenyl groups.
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.
- QSAR modeling : Correlate electronic parameters (Hammett σ) or steric effects (Taft constants) with bioactivity data .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
- Resolution :
- Solvent standardization : Replicate spectra in deuterated solvents (CDCl₃, DMSO-d₆) used in literature.
- Internal referencing : Use tetramethylsilane (TMS) for ¹H NMR calibration.
- Collaborative validation : Share raw data with independent labs for cross-checking .
Safety and Compliance
Q. What protocols ensure compliance with environmental regulations during disposal?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
